(E)-3,4,5-trimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide
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Description
(E)-3,4,5-trimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H27N3O8 and its molecular weight is 461.471. The purity is usually 95%.
BenchChem offers high-quality (E)-3,4,5-trimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3,4,5-trimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Applications
Compounds with structural elements similar to "(E)-3,4,5-trimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide" have been synthesized and evaluated for their antibacterial properties. For instance, the synthesis of novel 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine derivatives using Vilsmeier Reagent has shown significant antibacterial ability against both gram-negative and gram-positive bacteria. Such compounds are synthesized through a series of reactions starting from related benzamide derivatives and have been evaluated using molecular docking studies to target bacterial enzymes like the bacterial gyrase enzyme (Shakir, Saoud, & Hussain, 2020).
Polymer Applications
Another area of application is in the synthesis of polymers with specific functional groups. For example, the synthesis of poly(2-oxazoline)s with pendant thiol groups has been achieved starting from related monomers. These polymers have potential applications in materials science, where the functional groups can be used for further chemical modifications or to impart specific properties to the polymers (Cesana, Kurek, Baur, Auernheimer, & Nuyken, 2007).
Anticholinesterase Activity
Compounds structurally similar to the queried molecule have been synthesized and tested for their anticholinesterase activity, which is significant in the context of Alzheimer's disease research. The synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have shown significant activity toward acetylcholinesterase (AChE), with certain derivatives demonstrating potent inhibitory effects. These findings are valuable for the development of potential therapeutic agents against neurodegenerative diseases (Ghanei-Nasab et al., 2016).
Catalytic Applications
Research on the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including benzamide derivatives, has demonstrated efficient catalytic processes leading to the formation of N-alkylated amides. Such catalytic methods have broad applicability in organic synthesis, facilitating the construction of complex nitrogen-containing molecules (Wang & Widenhoefer, 2004).
Anticancer Activity
Related benzamide derivatives have been synthesized and evaluated for their potential anticancer activity. For example, the synthesis of new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides and their evaluation for cytotoxicity and carbonic anhydrase inhibitory activities highlights the therapeutic potential of such compounds in cancer treatment (Gul et al., 2016).
properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O8/c1-28-15-7-13(8-16(29-2)20(15)32-5)11-24-25-19(26)12-23-22(27)14-9-17(30-3)21(33-6)18(10-14)31-4/h7-11H,12H2,1-6H3,(H,23,27)(H,25,26)/b24-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCABCYSVBNMMK-BHGWPJFGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3,4,5-trimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide |
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